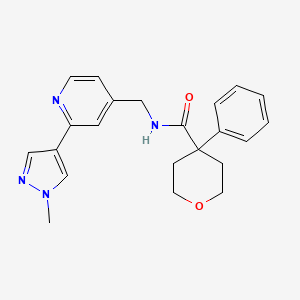

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a structurally complex carboxamide derivative featuring a tetrahydro-2H-pyran core substituted with a phenyl group and a pyridinyl-methyl moiety bearing a 1-methylpyrazole substituent. This compound’s design integrates heterocyclic motifs (pyridine, pyrazole) and a rigid tetrahydropyran scaffold, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-26-16-18(15-25-26)20-13-17(7-10-23-20)14-24-21(27)22(8-11-28-12-9-22)19-5-3-2-4-6-19/h2-7,10,13,15-16H,8-9,11-12,14H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNSGGADBXNSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to consolidate findings regarding its synthesis, characterization, and biological evaluation, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Synthesis and Characterization

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The synthesis starts with the formation of the pyrazole and pyridine intermediates.

- Coupling Reactions : These intermediates are then coupled, often using palladium or copper catalysts to facilitate the reaction.

- Amidation : The final step involves amidation to form the carboxamide functional group.

The compound's structure can be confirmed through various techniques such as NMR and mass spectrometry, which provide insights into its purity and molecular integrity.

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibits several biological activities through various mechanisms:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes related to metabolic pathways, which can be beneficial in treating conditions like cancer and metabolic disorders.

- Receptor Modulation : The compound may interact with certain receptors in the body, influencing physiological responses such as blood pressure regulation and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, research has indicated that derivatives with similar structures can inhibit AMPK (AMP-activated protein kinase), a key regulator in cellular energy homeostasis that is often dysregulated in cancer cells .

Antihypertensive Properties

Another significant area of research involves its antihypertensive effects. Compounds with structural similarities have been shown to act as angiotensin II receptor antagonists, effectively lowering blood pressure with fewer side effects compared to traditional antihypertensives .

Study 1: Antioxidant and Antihypertensive Evaluation

A recent study synthesized a series of compounds based on similar frameworks and evaluated their biological activities using various assays:

| Compound | DPPH Scavenging Activity (%) | Antihypertensive Effect (mmHg) |

|---|---|---|

| AV2 | 85 | 10.30 ± 0.21 |

| AV3 | 78 | 10.66 ± 0.52 |

| Control | 50 | 22.13 ± 0.14 |

The results indicated that the synthesized compounds exhibited significant free radical scavenging activity, surpassing that of the control group .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand how these compounds interact at the molecular level with target enzymes:

| Compound | Binding Affinity (kcal/mol) | Target Enzyme |

|---|---|---|

| AV9 | -9.5 | Urease |

| AV10 | -8.7 | NAMPT |

These studies suggest that certain derivatives may effectively bind to their target sites, enhancing their therapeutic potential .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The compound shares key features with several analogs, including:

*Calculated based on structural formula.

Key Observations

Scaffold Diversity :

- The target compound uses a tetrahydro-2H-pyran scaffold, which enhances metabolic stability compared to the pyrazolo[3,4-b]pyridine core in ’s compound .

- AS 2444697 () incorporates an oxazole-carboxamide group, which may improve hydrogen-bonding interactions compared to the target’s simpler carboxamide .

The 2-methylpyridin-4-yl group in AS 2444697 () could enhance lipophilicity compared to the target’s unsubstituted pyridine .

Synthetic Complexity :

- All three compounds require multi-step syntheses, but the target’s preparation (inferred from ) involves coupling a pyrazole-carboxylic acid with an amine intermediate, a method widely used for carboxamide derivatives .

Hypothetical Pharmacological Implications

- The tetrahydro-2H-pyran scaffold in the target compound may confer better metabolic stability than the pyrazolo[3,4-b]pyridine system in , which is prone to oxidation .

- The absence of a charged group (e.g., oxazole in AS 2444697) in the target compound might reduce off-target interactions but could limit solubility .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of structurally analogous pyrazole-pyridine-tetrahydro-2H-pyran hybrids typically involves multi-step protocols. Key steps include:

- Amide bond formation : Coupling pyridine-4-methanamine intermediates with tetrahydro-2H-pyran-4-carboxylic acid derivatives using coupling agents like HATU or EDC .

- Heterocyclic ring assembly : Suzuki-Miyaura cross-coupling for pyrazole-pyridine motifs (e.g., Pd catalysis, 80–100°C, DMF solvent) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Example Reaction Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Pyrazole coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 24% | 97.24% |

| Amide formation | HATU, DIPEA, DCM, RT | 82% | 99.86% |

Q. How can structural characterization be performed to confirm the compound’s identity?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CD₃OD solvent) to verify methyl groups (δ ~2.21 ppm for pyrazole-CH₃) and aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS (e.g., m/z 364.2 [M+1]⁺) and HRMS for molecular weight confirmation .

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

- Solubility : Highly soluble in organic solvents (DMSO, ethanol) but limited aqueous solubility (~0.1 mg/mL in PBS pH 7.4) .

- Stability : Stable at 25°C for 48 hours in neutral buffers; degradation observed under acidic (pH <3) or alkaline (pH >9) conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

- Substituent modification : Replace the phenyl group on the tetrahydro-2H-pyran with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess impact on bioactivity .

- Scaffold hopping : Compare with analogs like N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide to evaluate pyridine vs. pyrimidine effects .

- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with kinase targets (e.g., EGFR, CDK2) .

Q. What methodologies resolve contradictions in biological activity data across assays?

- Dose-response normalization : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to account for cell-type-specific toxicity .

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .

- Metabolic stability assays : Incubate with liver microsomes (human vs. murine) to clarify species-dependent discrepancies .

Q. How can target engagement be validated in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor protein-ligand binding by heating lysates (37–65°C) and quantifying target protein stability via Western blot .

- Fluorescence polarization : Label the compound with FITC and measure binding to recombinant proteins (e.g., KD determination) .

- CRISPR/Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cells .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.